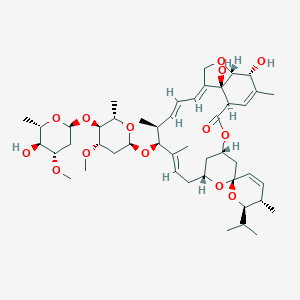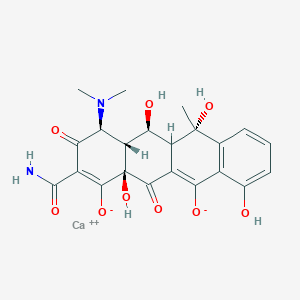
Stizolobic酸
描述
Stizolobic acid is an L-alpha-amino acid . It is found in the sap epicotyl tips of etiolated seedlings of Stizolobium hassjoo .
Synthesis Analysis
Stizolobium hassjoo catalyzes the conversion of L-dihydroxyphenylalanine into stizolobinic acid, alpha-amino-6-carboxy-2-oxo-2H-pyran-3-propionic acid, and stizolobic acid, alpha-amino-6-carboxy-2-oxo-2H-pyran-4-propionic acid, in the presence of NADP+ or NAD+ under aerobic conditions . Two new enzymes, which catalyze the synthesis of stizolobinic acid and stizolobic acid through oxidative ring cleavage of 3,4-dihydroxyphenylalanine, subsequent recyclization and dehydrogenation of the resultant possible products were isolated from the soluble protein extract of Stizolobium hassjoo seedlings .Molecular Structure Analysis
The molecular formula of Stizolobic acid is C9H9NO6 . The IUPAC name is 4-[(2S)-2-amino-3-hydroxy-3-oxo-propyl]-6-oxo-pyran-2-carboxylic acid . The InChI is InChI=1S/C9H9NO6/c10-5(8(12)13)1-4-2-6(9(14)15)16-7(11)3-4/h2-3,5H,1,10H2,(H,12,13)(H,14,15)/t5-/m0/s1 .Chemical Reactions Analysis
The conversion of L-dihydroxyphenylalanine into stizolobinic acid and stizolobic acid is catalyzed by Stizolobium hassjoo in the presence of NADP+ or NAD+ under aerobic conditions .Physical And Chemical Properties Analysis
Stizolobic acid has a molar mass of 227.172 g/mol . Its density is 1.604 g/cm3 . The melting point is 304.65°C and the boiling point is 528.25°C at 760 mmHg . It is soluble in water with a solubility of 2.634e+005 mg/L . The vapor pressure is 1.44E-12 mmHg .科学研究应用
Biosynthesis Studies
Stizolobic acid plays a crucial role in the study of biosynthetic pathways in plants. It is synthesized from L-dihydroxyphenylalanine (L-DOPA) in the presence of NADP+ or NAD+ under aerobic conditions . Understanding its biosynthesis can provide insights into the production of non-protein amino acids and their regulation within plant systems.
Enzyme Activity Research
Research into the enzymes stizolobinic acid synthase and stizolobic acid synthase, which catalyze the synthesis of stizolobic acid through oxidative ring cleavage of L-DOPA, is significant . These enzymes are unique to certain plant species and studying them can contribute to our knowledge of plant biochemistry and enzyme specificity.
Agricultural Biochemistry
Stizolobic acid’s biosynthesis in plants suggests its potential impact on agricultural biochemistry. The compound’s presence in certain legumes could influence plant growth and soil health, offering a window into the interaction between plant bioactive compounds and their environment .
Medicinal Chemistry
The structural uniqueness of stizolobic acid, with its α-pyrone ring, makes it a point of interest in medicinal chemistry. Its synthesis and the enzymes involved could be harnessed to develop novel therapeutic agents or to understand plant-derived medicinal compounds better .
Plant Pigmentation
Stizolobic acid is related to the formation of certain plant pigments. Its study can lead to discoveries in the field of plant pigmentation, potentially leading to the development of new dyes or understanding the ecological roles of pigmentation .
Environmental Science
Given that stizolobic acid is a product of plant metabolism, its study can also contribute to environmental science. It can be used as a biomarker to study plant-environment interactions, such as how plants adapt to various stressors or changes in their habitat .
安全和危害
作用机制
Target of Action
Stizolobic acid is an amino acid found in the sap epicotyl tips of etiolated seedlings of Stizolobium hassjoo It has been suggested that it may modulate the effects of isoxazole derivatives that originate from toadstool mushrooms .
Mode of Action
It is known to be a product of the conversion of L-dihydroxyphenylalanine (L-DOPA) in the presence of NADP+ or NAD+ under aerobic conditions . .
Biochemical Pathways
Stizolobic acid is synthesized through a biochemical pathway involving the conversion of L-DOPA. This process is catalyzed by Stizolobium hassjoo under aerobic conditions . The conversion of L-DOPA also leads to the formation of stizolobinic acid, alpha-amino-6-carboxy-2-oxo-2H-pyran-3-propionic acid
Result of Action
It is known to be a psychoactive amino acid , suggesting it may have effects on the nervous system.
属性
IUPAC Name |
4-[(2S)-2-amino-2-carboxyethyl]-6-oxopyran-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO6/c10-5(8(12)13)1-4-2-6(9(14)15)16-7(11)3-4/h2-3,5H,1,10H2,(H,12,13)(H,14,15)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQZBVNZAEQASKU-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(OC1=O)C(=O)O)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(OC1=O)C(=O)O)C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO6 | |
| Record name | Stizolobic acid | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Stizolobic_acid | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90166588 | |
| Record name | Stizolobic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90166588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Stizolobic acid | |
CAS RN |
15911-87-2 | |
| Record name | (αS)-α-Amino-6-carboxy-2-oxo-2H-pyran-4-propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15911-87-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Stizolobic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015911872 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Stizolobic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90166588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | STIZOLOBIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QXP0P9096P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is stizolobic acid and where is it found?
A1: Stizolobic acid is a non-proteinogenic amino acid, first isolated from the etiolated seedlings of the plant Stizolobium hassjoo [, ]. It is also found in certain mushroom species, particularly those belonging to the Amanita genus, like Amanita pantherina [, ].
Q2: How is stizolobic acid biosynthesized?
A2: Stizolobic acid biosynthesis originates from the amino acid L-3,4-dihydroxyphenylalanine (DOPA) [, , , ]. This pathway has been observed in both Stizolobium hassjoo and Amanita pantherina [, , ]. Experiments utilizing radiolabeled DOPA confirmed its incorporation into stizolobic acid [, ]. The process involves an extradiol ring cleavage of the aromatic ring of DOPA [].
Q3: Are there any enzyme systems known to be involved in the biosynthesis of stizolobic acid?
A3: Yes, research suggests the presence of an enzyme system(s) in Stizolobium hassjoo seedlings capable of converting DOPA into stizolobic acid [, ]. This enzyme system requires either NADP+ or NAD+ and functions under aerobic conditions [, ].
Q4: What is the chemical structure of stizolobic acid?
A4: Stizolobic acid is a β-(6-carboxy-α′-pyronyl)alanine derivative. Its structure consists of an alanine moiety linked to a 6-carboxy-α′-pyrone ring [, ].
Q5: Has the absolute configuration of stizolobic acid been determined?
A5: Yes, through optical resolution and enzymatic analysis, stizolobic acid has been confirmed to exist in the L-form [].
Q6: What are the pharmacological activities of stizolobic acid?
A6: Stizolobic acid has been shown to interact with the quisqualate-type glutamate receptors [, , ]. In crayfish neuromuscular junctions, it acts as a competitive antagonist of these receptors [, ]. Research also suggests that stizolobic acid can exert excitatory effects on the spinal cord in certain species, though the specific mechanisms might vary across different organisms [, ].
Q7: Are there any known synthetic routes to produce stizolobic acid?
A7: Yes, DL-stizolobic acid has been synthesized chemically []. Additionally, biomimetic synthesis strategies have been developed for producing both stizolobic acid and 3-(6-carboxy-2-oxo-4-pyridyl)alanine [, ].
Q8: Are there any known derivatives of stizolobic acid?
A8: Yes, stizolobinic acid is a structural isomer of stizolobic acid, also found in Stizolobium hassjoo and Amanita species. Both compounds share a similar biosynthetic pathway from DOPA [, , , , , ].
Q9: Have any studies investigated the stability and formulation of stizolobic acid?
A9: While the provided abstracts don't offer specific details on the stability and formulation of stizolobic acid, these aspects are crucial for any potential pharmaceutical applications. Further research is needed to explore appropriate formulation strategies that enhance its stability, solubility, and bioavailability.
Q10: Are there known analytical techniques for detecting and quantifying stizolobic acid?
A10: While not explicitly mentioned in the provided abstracts, chromatographic techniques coupled with appropriate detection methods are likely used for the analysis of stizolobic acid, as seen in studies investigating its presence in various species [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















